2-(1-Phenoxypropan-2-ylamino)-1-(4-phenylmethoxyphenyl)propan-1-one
Description
The compound 2-(1-Phenoxypropan-2-ylamino)-1-(4-phenylmethoxyphenyl)propan-1-one features a propan-1-one backbone substituted with a 4-phenylmethoxyphenyl group at the ketone position and a 1-phenoxypropan-2-ylamino moiety at the adjacent carbon.
Properties
IUPAC Name |
2-(1-phenoxypropan-2-ylamino)-1-(4-phenylmethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-19(17-28-23-11-7-4-8-12-23)26-20(2)25(27)22-13-15-24(16-14-22)29-18-21-9-5-3-6-10-21/h3-16,19-20,26H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVZRDLXEWWXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(C)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865753 | |
| Record name | 1-[4-(Benzyloxy)phenyl]-2-[(1-phenoxypropan-2-yl)amino]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860-67-9 | |
| Record name | 2-[(1-Methyl-2-phenoxyethyl)amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1860-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Benzyloxyphenyl)-2-(1-methylphenoxyethylamino)-propanone-1-hydrocloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(1-Phenoxypropan-2-ylamino)-1-(4-phenylmethoxyphenyl)propan-1-one, also known by its hydrochloride form, is a chemical compound with notable biological activity. It is primarily explored for its medicinal properties, particularly in the realm of immunomodulation and potential therapeutic applications.
- Chemical Formula: C25H28ClNO3
- Molecular Weight: 425.948 g/mol
- CAS Number: 35205-50-6
The compound features a complex structure that contributes to its biological activity. The presence of both the phenoxy and methoxy groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate immune responses. Research indicates that it may enhance both humoral and cellular immunity, similar to other known immunostimulants like QS-21. This is particularly relevant in vaccine development and cancer therapy, where boosting the immune response can lead to improved outcomes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Variations in the side chains and functional groups can significantly impact its immunological properties. For instance, modifications at the terminal benzyl group have been shown to retain or enhance the ability to potentiate antigen-specific responses.
Case Studies and Research Findings
Recent studies have focused on the comparative analysis of this compound with established immunomodulators. Notable findings include:
- Immunostimulatory Effects : In vitro studies demonstrated that 2-(1-Phenoxypropan-2-ylamino)-1-(4-phenylmethoxyphenyl)propan-1-one significantly increased cytokine production in immune cells, indicating a robust stimulatory effect on the immune system.
- Potential in Vaccine Development : The compound has been evaluated as an adjuvant in vaccine formulations, showing promise in enhancing vaccine-induced immune responses.
- Antitumor Activity : Preliminary research suggests that this compound may exhibit antitumor properties, potentially through immune-mediated mechanisms.
Data Summary Table
| Study Focus | Findings |
|---|---|
| Immunostimulatory Effects | Increased cytokine production in immune cells |
| Vaccine Development | Enhanced immune responses when used as an adjuvant |
| Antitumor Activity | Indications of potential antitumor effects through immune modulation |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related propan-1-one derivatives from the evidence, focusing on substituents and reported properties:
Key Observations:
- Substituent Bulk and Lipophilicity: The target compound’s 4-phenylmethoxyphenyl group and phenoxypropan-2-ylamino chain introduce significant steric bulk and likely enhance lipophilicity compared to simpler analogs like 4-MMC or 4-FMC . This could influence bioavailability and metabolic stability.
- Amino Group Variations: Unlike cathinones with methylamino or ethylamino groups (e.g., 4-MMC, 4-MEC), the target compound’s phenoxypropan-2-ylamino substituent may reduce CNS activity due to decreased amine basicity or steric hindrance at receptor sites .
- Spectroscopic Profiles: While the target compound’s spectroscopic data are unavailable, analogs like 4b (C22H21NO2) show characteristic IR and NMR signals for aryl ketones and aromatic amines, which could guide analytical comparisons .
Pharmacological and Physicochemical Inference
- Solubility and Salt Formation: Unlike 4-FMC, which forms a water-soluble hydrochloride salt, the target compound’s non-polar substituents may limit aqueous solubility, necessitating prodrug strategies or formulation enhancements .
- Antimicrobial Potential: Thiazolidin-3-yl propan-1-one derivatives (e.g., AAP-1 to AAP-10) demonstrated in vitro antimicrobial activity . The target compound’s phenylmethoxy group, known for electron-donating effects, could enhance interactions with microbial targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
